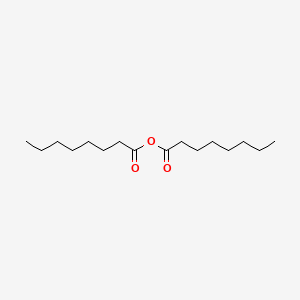

Octanoic anhydride

Cat. No. B1584505

Key on ui cas rn:

623-66-5

M. Wt: 270.41 g/mol

InChI Key: RAFYDKXYXRZODZ-UHFFFAOYSA-N

Attention: For research use only. Not for human or veterinary use.

Patent

US04477382

Procedure details

A glass reactor of 500 ml. capacity and equipped with a mechanical stirrer, temperature control means and a Dean-Stark type condenser was employed. To the reactor were charged 43.5 g. (300 millimols) of octanoic acid and 0.74 g. (3 m mols) of Co(OAc)2.4H2O. About 7 ml. of heptane was also added to the reactor and the Dean-Stark tube was filled with heptane. The reaction mixture was stirred vigorously and heated to 200° C. and nitrogen was bubbled through the reaction mixture at the rate of 50 cc/minute. The reaction was allowed to proceed for 3 hours under these conditions during which about 1 ml of H2O was collected in the Dean-Stark tube. Infrared analysis of the reaction mixture at the end of the 3 hour reaction period showed bands characteristic of the anhydride at 1825 and 1760 cm-1. GLC analysis of the reaction mixture showed that about 12% of the octanoic acid was converted to its anhydride to give 18 m mols of octanoic acid anhydride.

[Compound]

Name

Co(OAc)2.4H2O

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Two

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Three

[Compound]

Name

anhydride

Quantity

0 (± 1) mol

Type

reactant

Reaction Step Five

Identifiers

|

REACTION_CXSMILES

|

[C:1]([OH:10])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]>CCCCCCC>[C:1]([O:10][C:1](=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8])(=[O:9])[CH2:2][CH2:3][CH2:4][CH2:5][CH2:6][CH2:7][CH3:8]

|

Inputs

Step One

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)(=O)O

|

Step Two

[Compound]

|

Name

|

Co(OAc)2.4H2O

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Three

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Four

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

C(CCCCCCC)(=O)O

|

Step Five

[Compound]

|

Name

|

anhydride

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

reactant

|

|

Smiles

|

|

Step Six

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Step Seven

|

Name

|

|

|

Quantity

|

0 (± 1) mol

|

|

Type

|

solvent

|

|

Smiles

|

CCCCCCC

|

Conditions

Temperature

|

Control Type

|

UNSPECIFIED

|

|

Setpoint

|

200 °C

|

Stirring

|

Type

|

CUSTOM

|

|

Details

|

The reaction mixture was stirred vigorously

|

|

Rate

|

UNSPECIFIED

|

|

RPM

|

0

|

Other

|

Conditions are dynamic

|

1

|

|

Details

|

See reaction.notes.procedure_details.

|

Workups

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

capacity and equipped with a mechanical stirrer

|

ADDITION

|

Type

|

ADDITION

|

|

Details

|

To the reactor were charged 43.5 g

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

nitrogen was bubbled through the reaction mixture at the rate of 50 cc/minute

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

was collected in the Dean-Stark tube

|

CUSTOM

|

Type

|

CUSTOM

|

|

Details

|

at the end of the 3 hour reaction period

|

|

Duration

|

3 h

|

Outcomes

Product

Details

Reaction Time |

3 h |

|

Name

|

|

|

Type

|

product

|

|

Smiles

|

C(CCCCCCC)(=O)OC(CCCCCCC)=O

|

Source

|

Source

|

Open Reaction Database (ORD) |

|

Description

|

The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |